MLCK Peptide, control

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

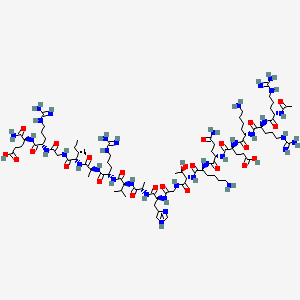

Structure

2D Structure

Properties

Molecular Formula |

C84H149N35O24 |

|---|---|

Molecular Weight |

2033.3 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C84H149N35O24/c1-9-42(4)64(78(141)102-38-59(123)108-50(21-15-33-99-82(91)92)71(134)110-48(66(88)129)25-28-61(125)126)118-68(131)44(6)105-69(132)53(22-16-34-100-83(93)94)116-80(143)63(41(2)3)117-67(130)43(5)106-77(140)57(36-47-37-97-40-104-47)109-60(124)39-103-79(142)65(45(7)120)119-76(139)52(19-11-13-31-86)112-74(137)55(24-27-58(87)122)114-75(138)56(26-29-62(127)128)115-72(135)51(18-10-12-30-85)111-73(136)54(23-17-35-101-84(95)96)113-70(133)49(107-46(8)121)20-14-32-98-81(89)90/h37,40-45,48-57,63-65,120H,9-36,38-39,85-86H2,1-8H3,(H2,87,122)(H2,88,129)(H,97,104)(H,102,141)(H,103,142)(H,105,132)(H,106,140)(H,107,121)(H,108,123)(H,109,124)(H,110,134)(H,111,136)(H,112,137)(H,113,133)(H,114,138)(H,115,135)(H,116,143)(H,117,130)(H,118,131)(H,119,139)(H,125,126)(H,127,128)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-/m0/s1 |

InChI Key |

OULDMKPBHFDEKM-NJJZJXSWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MLCK Peptide Control

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Myosin Light Chain Kinase (MLCK) peptide controls, detailing their mechanism of action, biochemical properties, and applications in research and drug development.

Core Concepts: The Role of MLCK in Cellular Function

Myosin Light Chain Kinase (MLCK) is a serine/threonine-specific protein kinase that plays a pivotal role in regulating smooth muscle contraction and endothelial permeability.[1] Its primary function is to phosphorylate the regulatory light chain of myosin II (MLC20), a key event that initiates actin-myosin interaction and subsequent cellular contraction.[1] This process is fundamental to various physiological functions, including blood pressure regulation, intestinal motility, and the control of vascular permeability.[2][3]

The activation of MLCK is primarily regulated by intracellular calcium levels. An increase in cytosolic Ca²⁺ leads to the formation of a Ca²⁺/calmodulin (CaM) complex, which then binds to and activates MLCK.[3][4] This activation triggers the phosphorylation of MLC20, leading to a cascade of events that result in cellular contraction. The dephosphorylation of MLC20 by myosin light-chain phosphatase (MLCP) reverses this process, leading to relaxation.[1] Consequently, the balance between MLCK and MLCP activity is crucial for maintaining cellular homeostasis.

Dysregulation of MLCK activity has been implicated in a variety of pathological conditions, including inflammatory bowel disease, vascular hyperpermeability, and cancer.[2] This has made MLCK an attractive target for therapeutic intervention, with MLCK peptide inhibitors serving as valuable tools for both basic research and drug discovery.

Quantitative Data on MLCK Peptide Inhibitors

Several peptide-based inhibitors of MLCK have been developed, primarily derived from the pseudosubstrate region or the calmodulin-binding domain of the kinase itself. These peptides act as competitive or non-competitive inhibitors, offering a range of potencies and specificities. Below is a summary of key quantitative data for some of the most commonly used MLCK peptide inhibitors.

| Peptide Inhibitor | Sequence/Origin | IC₅₀ | Kᵢ | Mechanism of Action | Key Characteristics & Selectivity |

| Peptide 18 | H-RKKYKYRRK-NH₂ | 50 nM[5][6][7] | 52 nM[5][7] | Competitive with respect to substrate; mixed-mode with respect to ATP.[5][7] | Cell-permeable nonapeptide. Highly selective for MLCK over CaMKII and PKA.[5][6][7] |

| PIK (Permeant Inhibitor of MLCK) | Based on MLC₁₁₋₁₉ | Not specified | Not specified | Competitive inhibitor.[8] | Cell-permeable; shown to restore barrier function in in-vitro models.[6][8] |

| PIK7 | Proteolytically stable PIK analog | Not specified | Not specified | MLCK inhibitor.[8] | Designed for in-vivo use with enhanced stability.[8] |

| RS-20 | Patterned after the Ca²⁺-calmodulin binding site of MLCK. | Not specified | Not specified | Inhibits Ca²⁺-calmodulin-dependent activation of MLCK. | Specifically inhibits MLCK in in-vitro experiments. |

| SM-1 | Patterned after the pseudosubstrate inhibitory site of MLCK. | Not specified | Not specified | Competitive inhibitor at the substrate-binding site. | Specifically inhibits MLCK in in-vitro experiments. |

Signaling Pathways and Mechanisms of Inhibition

The regulation of cellular contraction and permeability by MLCK is a tightly controlled process involving a complex signaling network. MLCK peptide inhibitors intervene at specific points within this pathway to modulate its activity.

The MLCK Activation Pathway

The canonical pathway for MLCK activation begins with an increase in intracellular calcium, which binds to calmodulin, leading to a conformational change that enables the complex to activate MLCK. Activated MLCK then phosphorylates the myosin regulatory light chain, initiating contraction.

Mechanism of Action of MLCK Peptide Inhibitors

MLCK peptide inhibitors primarily function through two distinct mechanisms, depending on their design:

-

Pseudosubstrate Inhibition: Peptides like SM-1 and Peptide 18 are designed to mimic the substrate of MLCK. They bind to the active site of the kinase, competitively inhibiting the phosphorylation of the actual substrate, the myosin light chain.

-

Inhibition of Calmodulin Binding: Peptides such as RS-20 are derived from the calmodulin-binding domain of MLCK. These peptides bind to calmodulin, preventing the formation of the Ca²⁺/calmodulin/MLCK complex and thereby blocking the activation of the kinase.

Experimental Protocols

The characterization and application of MLCK peptide inhibitors involve a variety of in-vitro and in-vivo experimental techniques. Below are detailed methodologies for key experiments.

In-Vitro MLCK Kinase Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring the in-vitro activity of MLCK and the inhibitory potential of peptide controls.

Materials:

-

Recombinant MLCK enzyme

-

Myosin Light Chain (MLC) substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

MLCK peptide inhibitor (e.g., Peptide 18)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the MLCK peptide inhibitor in kinase buffer.

-

Prepare a solution of MLC substrate and ATP in kinase buffer. The final concentration of ATP should be at or near the Kₘ for MLCK.

-

Prepare a solution of recombinant MLCK enzyme in kinase buffer.

-

-

Kinase Reaction:

-

To each well of a 96-well plate, add 5 µL of the peptide inhibitor solution (or buffer for control).

-

Add 10 µL of the MLCK enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the MLC/ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Permeability Assay (Caco-2 Transwell Model)

This protocol is used to assess the ability of a peptide inhibitor to cross an epithelial barrier, a critical parameter for its potential in-vivo efficacy.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

MLCK peptide inhibitor

-

LC-MS/MS system for peptide quantification

Procedure:

-

Cell Culture:

-

Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Experiment:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add the MLCK peptide inhibitor dissolved in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

-

-

Sample Analysis:

-

Quantify the concentration of the peptide inhibitor in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C₀ is the initial concentration of the peptide in the donor chamber.

-

Drug Discovery and Development Workflow

The development of novel MLCK inhibitors follows a structured drug discovery pipeline, from initial target validation to preclinical and clinical evaluation.

This workflow highlights the key stages in the development of a new therapeutic agent targeting MLCK. The process begins with validating MLCK as a viable drug target for a specific disease. High-throughput screening of compound libraries is then used to identify initial "hits." These hits are further optimized through structure-activity relationship (SAR) studies to improve their potency and selectivity, leading to the identification of "lead" compounds. The lead compounds undergo extensive preclinical testing to evaluate their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, as well as their efficacy in animal models of the disease. Promising candidates then advance to clinical trials in humans to assess their safety and efficacy, ultimately leading to regulatory approval for use as a therapeutic.

Conclusion

MLCK peptide controls are indispensable tools for dissecting the complex roles of MLCK in health and disease. Their high specificity and potent inhibitory activity make them ideal for in-vitro and in-vivo studies aimed at understanding the physiological and pathological functions of this critical kinase. Furthermore, these peptides serve as valuable starting points for the development of novel therapeutics targeting a range of disorders characterized by MLCK dysregulation. A thorough understanding of their biochemical properties, mechanisms of action, and appropriate experimental application is essential for researchers and drug development professionals working in this field.

References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. Development of a novel bioavailable inhibitor of the calmodulin-regulated protein kinase MLCK: a lead compound that attenuates vascular leak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. selleckchem.com [selleckchem.com]

The Core Mechanism of MLCK Peptide Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Myosin Light Chain Kinase (MLCK) peptide inhibitors. It provides a comprehensive overview of the MLCK signaling pathway, quantitative data on inhibitor efficacy, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Myosin Light Chain Kinase (MLCK)

Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase that plays a pivotal role in the regulation of smooth muscle contraction and other cellular processes such as cell migration, adhesion, and epithelial barrier formation.[1][2] The primary function of MLCK is to phosphorylate the regulatory light chain of myosin II (MLC), which is a key step in initiating the contraction of the actomyosin ring.[1] Given its central role in these physiological and pathophysiological processes, MLCK has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, cardiovascular diseases, and cancer.[1]

The MLCK Signaling Pathway

The activation of MLCK is a tightly regulated process, primarily initiated by an increase in intracellular calcium concentration ([Ca2+]i). The canonical signaling pathway leading to MLCK activation and subsequent cellular responses is outlined below.

Activation by Calcium/Calmodulin Complex

An influx of intracellular calcium ions leads to their binding with calmodulin (CaM).[2][3] This Ca2+/CaM complex then binds to a specific calmodulin-binding domain on the MLCK molecule.[2][4] This binding event induces a conformational change in MLCK, relieving an autoinhibitory mechanism and exposing the catalytic domain of the kinase.[4][5]

Phosphorylation of Myosin Light Chain

Once activated, MLCK catalyzes the phosphorylation of the serine-19 residue on the 20-kDa myosin regulatory light chain (MLC20).[2][6] This phosphorylation event is the critical trigger for the activation of myosin ATPase activity, enabling the interaction between myosin cross-bridges and actin filaments.[2] This interaction generates the force required for smooth muscle contraction and other cellular motile processes.[1]

Regulation and Counterbalance by Myosin Light Chain Phosphatase (MLCP)

The level of MLC phosphorylation is dynamically regulated by the opposing activities of MLCK and Myosin Light Chain Phosphatase (MLCP).[2][3] MLCP dephosphorylates MLC, leading to smooth muscle relaxation.[2][3] The activity of MLCP itself is subject to regulation by other signaling pathways, such as the RhoA/Rho-kinase (ROCK) pathway, which can inhibit MLCP activity and thus sensitize the smooth muscle to calcium.[3][7]

Mechanism of Action of MLCK Peptide Inhibitors

MLCK peptide inhibitors are designed to interfere with the function of MLCK, thereby preventing the phosphorylation of MLC and subsequent cellular responses. These inhibitors primarily act through competitive inhibition at or near the ATP-binding site or by targeting the substrate-binding site.[1]

A prominent class of MLCK peptide inhibitors is derived from the autoinhibitory, or "pseudosubstrate," region of MLCK itself.[4] This region of the kinase has a sequence that mimics the MLC phosphorylation site and, in the inactive state, binds to the active site, preventing substrate access.[4] Synthetic peptides based on this pseudosubstrate sequence can act as potent and selective inhibitors.[4][8]

Another strategy involves peptides that target the calmodulin-binding domain of MLCK, preventing its activation by the Ca2+/CaM complex.[4][8]

Quantitative Data on MLCK Peptide Inhibitors

The efficacy of various MLCK inhibitors has been quantified through parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). A summary of these values for key peptide and small molecule inhibitors is presented below.

| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Notes |

| MLCK inhibitor peptide 18 | Peptide | MLCK | 50 | 52 | Highly selective; competitive with respect to substrate and mixed mode with respect to ATP.[9] |

| PIK (Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys) | Peptide | MLCK | - | - | Cell-permeant peptide inhibitor.[10] |

| PIK2 (H-(Nα Me)Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-D-Arg-Lys-NH2) | Peptide | MLCK | - | - | A more stable analogue of PIK.[10] |

| MLCK 480-504 | Peptide | MLCK | 13 | - | An extremely potent peptide inhibitor derived from the regulatory region of MLCK.[4] |

| Peptide 480-501 | Peptide | Ca2+/CaM-independent MLCK | - | 25 | Strongly inhibits the constitutively active form of MLCK.[11] |

| ML-7 | Small Molecule | MLCK | 300 | - | A commonly used small molecule inhibitor.[1] |

| ML-9 | Small Molecule | MLCK | 3800 | - | Another small molecule inhibitor.[1] |

Experimental Protocols for Studying MLCK Inhibition

Several key experiments are employed to investigate the mechanism and efficacy of MLCK inhibitors. Detailed methodologies for these assays are crucial for reproducible and reliable results.

In Vitro MLCK Kinase Activity Assay

This assay directly measures the enzymatic activity of purified MLCK and its inhibition by test compounds.

Objective: To determine the IC50 value of a peptide inhibitor against MLCK.

Materials:

-

Purified MLCK enzyme

-

Myosin regulatory light chain (MLC20) substrate

-

ATP (radiolabeled [γ-32P]ATP or non-radioactive for ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 20 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.01% Tween 20, 2 mM DTT, pH 7.5)[12]

-

Peptide inhibitor at various concentrations

-

Method for detecting phosphorylation (e.g., P81 phosphocellulose paper and scintillation counting, or ADP-Glo™ Kinase Assay system)[5][6]

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, MLC20 substrate, and the peptide inhibitor at a range of concentrations.

-

Initiate the kinase reaction by adding a mixture of purified MLCK enzyme and ATP.

-

Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[12]

-

Stop the reaction (e.g., by adding a stop solution or spotting onto P81 paper).

-

Quantify the amount of phosphorylated MLC. For radiolabeled assays, this involves washing the P81 paper to remove unincorporated [γ-32P]ATP and then measuring the incorporated radioactivity using a scintillation counter.[5] For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.[6]

-

Plot the percentage of MLCK activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of MLC Phosphorylation in Cells

This method assesses the effect of an inhibitor on MLC phosphorylation within a cellular context.

Objective: To determine if a cell-permeable peptide inhibitor reduces agonist-induced MLC phosphorylation in cultured cells.

Materials:

-

Cultured cells (e.g., endothelial cells, smooth muscle cells)

-

Cell culture medium and supplements

-

Agonist to stimulate MLC phosphorylation (e.g., thrombin, carbachol)[7][10]

-

Cell-permeable MLCK peptide inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-MLC (Ser19) and anti-total MLC (as a loading control)

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-incubate the cells with the MLCK peptide inhibitor at various concentrations for a specified time.

-

Stimulate the cells with an appropriate agonist for a short period to induce MLC phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.[12]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of MLC phosphorylation.

Conclusion

MLCK peptide inhibitors represent a powerful class of molecules for modulating cellular contractility and motility. Their mechanism of action, primarily through competitive inhibition of the kinase's active site, offers a direct means of reducing MLC phosphorylation. The development of more stable and cell-permeant peptide inhibitors, such as PIK2, holds significant promise for both basic research and therapeutic applications.[10] A thorough understanding of the MLCK signaling pathway and the quantitative assessment of inhibitor efficacy through robust experimental protocols are essential for advancing the development of novel MLCK-targeted therapies.

References

- 1. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]

- 2. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 3. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]

The Role of MLCK Peptide as a Negative Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, specificity is paramount. Myosin Light Chain Kinase (MLCK), a key enzyme in cellular contractility and motility, is a frequent target of investigation.[1][2] When studying the effects of inhibiting MLCK, it is crucial to employ appropriate controls to ensure that the observed outcomes are a direct result of MLCK inhibition and not due to off-target effects. A well-designed negative control is indispensable for validating experimental findings. This technical guide provides an in-depth exploration of the use of MLCK-derived peptides as negative controls in research and drug development.

Myosin light chain kinase is a serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin II.[3] This phosphorylation event is a critical step in initiating smooth muscle contraction and is involved in various other cellular processes, including cell migration, adhesion, and epithelial barrier formation.[1][4] Given its central role, researchers often utilize inhibitory peptides to probe the function of MLCK. These peptides are typically derived from the autoinhibitory or calmodulin-binding domains of MLCK itself and act as competitive or pseudosubstrate inhibitors.[5][6]

The purpose of a negative control in this context is to demonstrate that the effects observed with an active MLCK inhibitory peptide are specific to its intended target. An ideal negative control should be structurally similar to the active peptide but lack its inhibitory activity. This helps to rule out non-specific interactions or cellular responses triggered by the mere presence of a peptide.

Principles of Using an MLCK Peptide as a Negative Control

The fundamental principle behind using a peptide as a negative control lies in comparing the cellular or biochemical response to an active inhibitory peptide with the response to an inactive counterpart. Several types of peptides can serve as negative controls:

-

Scrambled Peptides: These peptides have the same amino acid composition as the active inhibitory peptide, but the sequence of amino acids is randomized.[7] This randomization is intended to disrupt the specific three-dimensional structure required for binding to the MLCK active site or calmodulin, thereby abolishing its inhibitory function.[7] Any observed cellular response to the scrambled peptide can be attributed to non-specific effects of the peptide's chemical properties.

-

Inactive Analog Peptides: These are peptides where critical amino acid residues responsible for the inhibitory activity are mutated. For instance, key basic residues in a pseudosubstrate inhibitory peptide that mimic the phosphorylation site could be replaced with neutral amino acids. This targeted mutation should eliminate the peptide's ability to compete with the natural substrate.

-

Boiled Peptides: In some instances, a boiled, and therefore denatured, version of the active peptide might be used.[7] However, this is generally less ideal as it may not fully control for all potential non-specific interactions and the denaturation may be reversible.[7]

The logic is that if the active MLCK inhibitory peptide produces a specific biological effect (e.g., relaxation of smooth muscle, inhibition of cell migration), the negative control peptide should not produce this effect. If both the active and negative control peptides elicit the same response, it suggests that the observed effect is not due to specific MLCK inhibition.

Quantitative Data on MLCK Inhibitory Peptides

Several synthetic peptides derived from the regulatory regions of MLCK have been shown to be potent inhibitors. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes quantitative data for some commonly cited MLCK inhibitory peptides.

| Peptide Name/Sequence | Target/Mechanism | IC50 | Ki | Reference(s) |

| MLCK Inhibitor Peptide 18 (RKKYKYRRK-NH2) | Selective MLCK inhibitor, competitive with respect to the peptide substrate. | 50 nM | 52 nM | |

| Peptides 480-501 and 483-498 (from smooth muscle MLCK) | Inhibit Ca2+/calmodulin-independent MLCK by binding to the MLCK active site and competing with ATP and light chain. | N/A | 25 nM | [5] |

| MLCK 480-504 | Potent inhibitor derived from the regulatory region of MLCK. | 13 nM | N/A | [6] |

| MLCK 480-493 | Inhibits MLCK. | 2 µM | N/A | [6] |

| MLCK 494-504 | Inhibits MLCK. | 6 µM | N/A | [6] |

When designing an experiment, a scrambled or inactive version of one of these peptides would be used as the negative control at the same concentration as the active peptide.

Experimental Protocols

The following are generalized protocols for key experiments where an MLCK peptide negative control would be essential.

In Vitro MLCK Kinase Assay

This assay directly measures the enzymatic activity of purified MLCK in the presence of an inhibitor and a negative control.

Materials:

-

Purified MLCK enzyme

-

Myosin light chain (MLC) substrate

-

ATP (radiolabeled or for use in an ADP-detection assay)

-

Kinase reaction buffer (e.g., 20 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.01% Tween 20, 2 mM DTT, pH 7.5)[8]

-

Active MLCK inhibitory peptide

-

Negative control peptide (e.g., scrambled peptide)

-

Method for detecting phosphorylation (e.g., scintillation counting for radiolabeled ATP, ADP-Glo™ Kinase Assay, or Phos-tag™ SDS-PAGE)[8][9]

Procedure:

-

Prepare Reactions: Set up reaction tubes containing the kinase reaction buffer, purified MLCK enzyme, and the MLC substrate.

-

Add Peptides: To separate tubes, add the active MLCK inhibitory peptide, the negative control peptide, or a vehicle control (e.g., water or DMSO). Use a range of concentrations to determine the IC50 of the active peptide.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubate: Incubate the reactions at a controlled temperature (e.g., 25°C or 30°C) for a specific time (e.g., 15-60 minutes).[8][9]

-

Terminate Reaction: Stop the reaction using an appropriate method (e.g., adding a stop solution, boiling in SDS-PAGE sample buffer).

-

Detect Phosphorylation: Quantify the amount of phosphorylated MLC. For example, with radiolabeled ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. With an ADP-detection assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.[9]

-

Analyze Data: Plot the percentage of MLCK activity versus the peptide concentration. The active inhibitor should show a dose-dependent inhibition of MLCK activity, while the negative control peptide should have no significant effect.

Cell-Based Assay for Cellular Contractility or Migration

This type of assay assesses the effect of MLCK inhibition on a cellular process.

Materials:

-

Cultured cells (e.g., smooth muscle cells, endothelial cells, or a cancer cell line)

-

Cell culture medium

-

Active, cell-permeable MLCK inhibitory peptide

-

Cell-permeable negative control peptide

-

Assay-specific reagents (e.g., for a migration assay, a Boyden chamber or wound-healing assay setup)

-

Microscope for imaging

Procedure:

-

Cell Culture: Plate cells and grow them to the desired confluency.

-

Treatment: Treat the cells with the active MLCK inhibitory peptide, the negative control peptide, or a vehicle control at the desired concentration for a specified time.

-

Induce Response (if necessary): For some assays, it may be necessary to stimulate the cells to induce the process being studied (e.g., adding a chemoattractant in a migration assay).

-

Measure Outcome: Quantify the cellular response. For a wound-healing assay, this would involve measuring the rate of wound closure over time. For a contractility assay, this could involve measuring changes in cell shape or the force generated by a cell monolayer.

-

Data Analysis: Compare the results from the different treatment groups. The active inhibitor should significantly alter the cellular process compared to the vehicle control, while the negative control peptide should show no significant difference from the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the role of MLCK and the application of its inhibitory peptides as controls.

MLCK Signaling Pathway

The following diagram illustrates the canonical MLCK signaling pathway leading to smooth muscle contraction.

Caption: Canonical MLCK signaling pathway.

Experimental Workflow Using MLCK Peptide Negative Control

This diagram outlines the logical flow of an experiment designed to validate the specificity of an MLCK inhibitor.

Caption: Experimental workflow with negative control.

Conclusion

The use of a well-characterized MLCK peptide as a negative control is a critical component of rigorous scientific inquiry into the roles of MLCK in health and disease. By comparing the effects of an active inhibitory peptide to a structurally similar but inactive control, researchers can confidently attribute their findings to the specific inhibition of MLCK. This practice enhances the reliability and reproducibility of experimental data, which is essential for advancing our understanding of cellular signaling and for the development of novel therapeutics targeting the MLCK pathway.

References

- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action and therapeutic targets of myosin light chain kinase, an important cardiovascular signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 4. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]

- 9. promega.com [promega.com]

An In-depth Technical Guide to MLCK Peptide Controls for Studying Kinase Signaling

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Myosin Light Chain Kinase (MLCK) and the application of peptide-based inhibitors as controls in kinase signaling research. It covers the core signaling pathways, quantitative data on common peptide inhibitors, and detailed experimental protocols for their use in both in vitro and cellular assays.

Introduction to Myosin Light Chain Kinase (MLCK)

Myosin Light Chain Kinase (MLCK) is a serine/threonine-specific protein kinase that plays a pivotal role in regulating a wide array of cellular processes.[1] Its primary function is to phosphorylate the regulatory light chain of myosin II (RLC), an event that activates myosin's ATPase activity and is essential for actin-myosin interaction.[2][3] This mechanism is the principal driver of smooth muscle contraction and is also integral to non-muscle cell functions, including cell division, migration, adhesion, and the regulation of endothelial and epithelial barrier permeability.[4][5] Given its central role, MLCK is a significant target in studies of inflammatory diseases, cardiovascular conditions, and cancer.[5]

Peptide-based inhibitors are invaluable tools for dissecting MLCK's function. These peptides are often designed as "pseudosubstrates," mimicking the RLC phosphorylation site, or are derived from the calmodulin-binding domain of MLCK itself.[6][7][8] They offer a high degree of specificity, allowing researchers to probe MLCK-dependent pathways with greater precision than many small molecule inhibitors, which can have off-target effects.

The MLCK Signaling Pathway

MLCK activity is primarily regulated by intracellular calcium levels. The canonical activation pathway is initiated by an increase in cytosolic Ca²⁺, which binds to the ubiquitous calcium-sensor protein, calmodulin (CaM).[4] The resulting Ca²⁺/CaM complex then binds to and activates MLCK, enabling it to phosphorylate RLC at Serine-19 and, subsequently, Threonine-18.[9] This phosphorylation triggers actomyosin contraction and cytoskeletal reorganization.[9]

The signaling cascade is tightly controlled by counter-regulatory mechanisms. Myosin Light Chain Phosphatase (MLCP) dephosphorylates RLC, promoting relaxation.[4] Furthermore, other signaling pathways can modulate MLCK activity. For instance, Protein Kinase A (PKA) can phosphorylate MLCK, reducing its activity, while pathways involving Rho Kinase (ROCK) and Protein Kinase C (PKC) can inhibit MLCP, leading to a net increase in RLC phosphorylation, a phenomenon known as Ca²⁺ sensitization.[4][9]

Caption: The MLCK signaling cascade, from upstream activation to downstream cellular effects and regulation.

Quantitative Data on MLCK Peptide Controls

Several peptide inhibitors are commonly used to study MLCK signaling. Their efficacy and specificity are critical for accurate data interpretation. The table below summarizes key quantitative data for widely used MLCK peptide controls.

| Peptide Inhibitor | Mechanism of Action | IC₅₀ / Kᵢ | Selectivity | Cell Permeable | Reference(s) |

| MLCK Inhibitor Peptide 18 | Competitive with respect to peptide substrate; mixed with respect to ATP. | IC₅₀ = 50 nMKᵢ = 52 nM | >4,000-fold selective for MLCK over CaMKII and PKA.[10][11] | Yes | [10] |

| ML-7 | ATP-competitive small molecule inhibitor (often used for comparison). | Kᵢ = 300 nM | Also inhibits ROCK and PKA at higher concentrations. | Yes | [12] |

| ML-9 | ATP-competitive small molecule inhibitor (less specific than ML-7). | Kᵢ = 3.8 µM | Broadly inhibits other kinases like PKA and PKC. | Yes | [12] |

| PIK (Peptide Inhibitor of Kinase) | Pseudosubstrate inhibitor. | Potent inhibitor (specific values vary with assay). | Selective for MLCK over PKA and CaMKII.[13] | Yes | [13][14] |

| SM-1 | Pseudosubstrate inhibitor. | Dose-dependent inhibition. | Specific for MLCK.[8][15] | No (used in skinned cells). | [8][15] |

| RS-20 | Binds to the Ca²⁺-calmodulin binding site, preventing activation. | Dose-dependent inhibition. | Specific for MLCK.[8][15] | No (used in skinned cells). | [8][15] |

Experimental Protocols

Detailed and reproducible protocols are essential for studying kinase signaling. Below are methodologies for a standard in vitro kinase assay and a cell-based endothelial barrier function assay.

In Vitro MLCK Kinase Activity Assay (Radiometric)

This protocol measures the transfer of ³²P from [γ-³²P]ATP to a substrate, providing a direct measure of kinase activity.

Materials:

-

Purified active MLCK enzyme

-

MLCK substrate (e.g., purified RLC or a synthetic peptide substrate)

-

MLCK Peptide Inhibitor (e.g., Peptide 18) and vehicle control (e.g., DMSO, water)

-

Kinase Assay Buffer (e.g., 10 mM HEPES pH 7.6, 125 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 4 µM Calmodulin).[3]

-

[γ-³²P]ATP

-

Phosphocellulose filter paper

-

75 mM Phosphoric Acid wash solution

-

Scintillation counter and fluid

Workflow Diagram:

Caption: Workflow for a radiometric in vitro MLCK kinase assay.

Procedure:

-

Prepare the Kinase Assay Buffer.

-

In a microcentrifuge tube, combine the assay buffer, MLCK substrate (e.g., 5-10 µM RLC), and the desired concentration of the MLCK peptide inhibitor or vehicle control.[16]

-

Add the purified MLCK enzyme (e.g., 0.01 µM) and gently mix.[3] Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of ~100-200 µM.[3][16]

-

Incubate the reaction at 25°C or 30°C for a predetermined time (e.g., 20 minutes) where the reaction is linear.[11]

-

Stop the reaction by spotting a defined volume of the reaction mixture onto a phosphocellulose filter paper.[11]

-

Immediately immerse and wash the filter papers three times in a beaker of 75 mM phosphoric acid solution to remove unincorporated [γ-³²P]ATP.[11]

-

Perform a final wash in 95% ethanol, then allow the filters to dry completely.[11]

-

Place each filter in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.[11]

-

Calculate the percentage of MLCK activity relative to the vehicle control to determine the inhibitory effect of the peptide.

Cellular Assay for Endothelial Barrier Function

This protocol assesses the ability of a cell-permeable MLCK peptide inhibitor to prevent or reverse barrier dysfunction induced by an inflammatory agent.

Materials:

-

Endothelial cells (e.g., HUVEC) or epithelial cells (e.g., Caco-2)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium and supplements

-

Inflammatory agent (e.g., Thrombin, TNF-α, Histamine)[9]

-

Cell-permeable MLCK Inhibitor Peptide 18[10]

-

An epithelial volt-ohm meter (EVOM) for Transepithelial Electrical Resistance (TEER) measurement.

Workflow Diagram:

Caption: Workflow for a cell-based assay measuring endothelial barrier function via TEER.

Procedure:

-

Seed endothelial or epithelial cells onto the apical side of Transwell inserts and culture them until they form a confluent monolayer.

-

Monitor monolayer integrity by measuring baseline TEER. A stable, high TEER reading indicates a mature barrier.

-

Once the baseline is stable, pre-incubate the cell monolayers with various concentrations of the cell-permeable MLCK peptide inhibitor (or vehicle control) for 30-60 minutes.

-

Add the inflammatory stimulus (e.g., thrombin) to the apical or basolateral chamber, as appropriate for the model.

-

Measure TEER at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) after the addition of the stimulus.

-

Plot the TEER values over time for each condition. A drop in TEER indicates barrier dysfunction. Effective inhibition by the MLCK peptide will be observed as a prevention or attenuation of this drop compared to the stimulated vehicle control.[10]

Conclusion

MLCK peptide controls are indispensable for the accurate investigation of kinase signaling pathways. Their high specificity allows for the confident attribution of cellular events to MLCK activity. By employing the quantitative data and robust protocols outlined in this guide, researchers and drug development professionals can effectively dissect the complex roles of MLCK in health and disease, paving the way for novel therapeutic strategies targeting this critical kinase.

References

- 1. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 2. promega.com [promega.com]

- 3. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]

- 6. Small peptide inhibitors of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. researchgate.net [researchgate.net]

- 14. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Understanding MLCK Peptide Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase that plays a pivotal role in the regulation of smooth muscle contraction and a variety of other cellular processes, including cell migration and cytokinesis. Its primary function is to phosphorylate the regulatory light chain of myosin II (MLC20), a key event that triggers a cascade of conformational changes leading to muscle contraction and cell motility. The specificity of MLCK for its substrates and the development of inhibitory peptides are of significant interest in both basic research and therapeutic development. This guide provides an in-depth overview of MLCK peptide specificity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts of MLCK Specificity

The specificity of MLCK is primarily determined by the amino acid sequence surrounding the phosphorylation site on its substrates. The consensus recognition sequence for smooth muscle MLCK is generally accepted to be K-K-R-X-X-R-X-T-S-X, where S is the serine residue that gets phosphorylated.[1] Basic residues (lysine, K, and arginine, R) at positions N-terminal to the phosphorylation site are critical for substrate recognition and binding.

In the absence of its activator, calcium-calmodulin (Ca2+/CaM), MLCK is maintained in an inactive state through an autoinhibitory mechanism. A "pseudosubstrate" sequence within the MLCK regulatory domain mimics the substrate and binds to the active site, preventing substrate access.[2] The binding of Ca2+/CaM induces a conformational change that displaces the autoinhibitory domain, thereby activating the kinase.[2]

Quantitative Analysis of MLCK Substrates and Inhibitors

The interaction of peptides with MLCK can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km) for substrates and the inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) for inhibitors. These values provide a measure of the affinity and efficiency of the peptide-kinase interaction.

Substrate Kinetics

The following table summarizes the kinetic parameters for various MLCK substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Substrate | Sequence | Km (µM) | Vmax (µmol/min/mg) | Source |

| Smooth Muscle Myosin Regulatory Light Chain (RLC) | - | ~5-10 | 5-20 | [3] |

| Nonmuscle Myosin IIB RLC | - | Similar to smooth muscle RLC | Lower than smooth muscle RLC | [4] |

| Synthetic Peptide Substrate | Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ala-NH2 | - | - | |

| [Ala14,15]MLC(11-23) | Lys-Lys-Arg-Ala-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ala | 12.5 | 1.43 | |

| trans-hydroxyproline analog of [Ala14,15]MLC(11-23) | 2.3 | 0.003 |

Inhibitor Potency

A variety of peptides have been developed to inhibit MLCK activity. These are often based on the pseudosubstrate sequence or the substrate recognition motif. A lower Ki or IC50 value indicates a more potent inhibitor.

| Inhibitor | Sequence/Description | Ki (nM) | IC50 (nM) | Source |

| MLCK Inhibitor Peptide 18 | H-RKKYKYRRK-NH2 | 52 | 50 | [5][6] |

| Peptide 480-501 (from MLCK regulatory region) | 25 | - | [7] | |

| Peptide 483-498 (from MLCK regulatory region) | 25 | - | [7] | |

| Peptide 493-512 (from MLCK regulatory region) | 2000 (Kapp) | - | [7] | |

| Peptide 493-504 (from MLCK regulatory region) | 3000 (Kapp) | - | [7] | |

| Myosin Kinase Inhibitor (MKI) (based on LC20 residues 11-19) | ~10,000 | - | [8] |

Experimental Protocols

In Vitro MLCK Kinase Assay (Radioactive Method)

This protocol is a standard method for measuring the activity of MLCK by quantifying the incorporation of radiolabeled phosphate into a substrate.[3]

Materials:

-

Purified MLCK enzyme

-

MLCK substrate (e.g., purified RLC or synthetic peptide)

-

Kinase buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

-

CaCl2

-

Calmodulin (CaM)

-

[γ-³²P]ATP

-

ATP

-

Phosphocellulose paper discs

-

75 mM phosphoric acid

-

95% ethanol

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CaCl2, and CaM.

-

Add the MLCK enzyme to the reaction mixture.

-

Add the substrate peptide to the mixture.

-

To initiate the reaction, add a mixture of [γ-³²P]ATP and non-labeled ATP.

-

Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a specific time period (e.g., 10-30 minutes).

-

To stop the reaction, spot an aliquot of the reaction mixture onto a phosphocellulose paper disc.

-

Immediately place the paper disc into a beaker of 75 mM phosphoric acid to wash away unincorporated [γ-³²P]ATP.

-

Wash the discs several times with 75 mM phosphoric acid, followed by a final wash with 95% ethanol.

-

Dry the discs and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

To determine inhibitor potency (IC50), perform the assay with varying concentrations of the inhibitory peptide.

Non-Radioactive In Vitro MLCK Kinase Assay (Bioluminescent ADP Detection)

This method offers a safer and often more high-throughput alternative to the radioactive assay by measuring the amount of ADP produced during the kinase reaction.[9][10]

Materials:

-

Purified MLCK enzyme

-

MLCK substrate

-

Kinase buffer

-

CaCl2 and Calmodulin

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Set up the kinase reaction as described in the radioactive protocol, but using only non-labeled ATP.

-

Incubate the reaction for the desired time.

-

Add the ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes).

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Signaling Pathways and Experimental Workflows

MLCK Activation and Downstream Signaling

The activation of MLCK is a key event in smooth muscle contraction and is tightly regulated by intracellular calcium levels. The following diagram illustrates the canonical signaling pathway leading to MLCK activation and subsequent phosphorylation of the myosin regulatory light chain.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of myosin kinase inhibiting peptide on contractility and LC20 phosphorylation in skinned smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]

The Pivotal Role of Myosin Light Chain Kinase in Cellular Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine kinase that plays a central role in the regulation of cellular contraction in both smooth muscle and non-muscle cells.[1] As a Ca2+/calmodulin-dependent enzyme, MLCK acts as a primary molecular switch, initiating contractile events through the phosphorylation of the regulatory light chain (RLC) of myosin II.[2][3] This phosphorylation event triggers a conformational change in myosin, enabling its interaction with actin filaments and subsequent ATP hydrolysis, which powers the generation of mechanical force.[2] This guide provides an in-depth technical overview of the function of MLCK in cell contraction studies, detailing its signaling pathways, quantitative aspects of its activity, and key experimental protocols for its investigation.

Core Signaling Pathway of MLCK Activation

The activation of MLCK is a tightly regulated process, primarily initiated by an increase in intracellular calcium concentration ([Ca2+]i). In smooth muscle cells, stimuli such as neurotransmitters or hormones binding to G protein-coupled receptors (GPCRs) trigger the production of inositol 1,4,5-trisphosphate (IP3), which in turn leads to the release of Ca2+ from the sarcoplasmic reticulum.[4] This rise in intracellular Ca2+ leads to its binding with calmodulin (CaM).[4] The Ca2+/CaM complex then binds to the calmodulin-binding domain of MLCK, causing a conformational change that relieves autoinhibition and activates the kinase.[5] Activated MLCK then phosphorylates the serine-19 residue on the 20-kDa regulatory light chain of myosin II, which is the key event for initiating contraction.[6][7]

The contractile state is not solely dependent on MLCK activity but is a result of the dynamic balance between MLCK and Myosin Light Chain Phosphatase (MLCP), which dephosphorylates the RLC to induce relaxation.[2][8]

Quantitative Data on MLCK-Mediated Cell Contraction

The following tables summarize key quantitative data from studies on MLCK activity and its effects on cell contraction.

Table 1: Kinetic Parameters of Myosin Light Chain Kinase

| Parameter | Value | Organism/Tissue | Conditions | Reference |

| Specific Activity | 5-20 µmol/min/mg | Chicken/Turkey Gizzard | Vmax conditions | [6] |

| Km for RLC | ~5-10 µM | Chicken/Turkey Gizzard | In vitro assay | [6] |

| Km for Calmodulin | ~1-2 nM | Chicken/Turkey Gizzard | In vitro assay | [6] |

| Km for MLC2v (cardiac) | ~0.49 ± 0.10 µM | Recombinant cMLCK | In vitro bioluminescent assay | [9] |

| Vmax for MLC2v (cardiac) | ~1.65 ± 0.10 mol/min/mol kinase | Recombinant cMLCK | In vitro bioluminescent assay | [9] |

Table 2: RLC Phosphorylation and Force Development in Smooth Muscle

| Tissue | Stimulus | RLC Phosphorylation (mol PO4/mol RLC) | Force Development | Reference |

| Ileal Smooth Muscle (Control) | KCI (15 sec) | 0.243 ± 0.058 | Significant contraction | [10] |

| Ileal Smooth Muscle (MLCK Knockout) | KCI | 0.008 ± 0.014 | Markedly attenuated contraction | [10] |

| Ileal Smooth Muscle (Control) | Acetylcholine (8 sec) | 0.41 ± 0.05 | Robust contraction | [10] |

| Ileal Smooth Muscle (MLCK Knockout) | Acetylcholine (4 sec) | 0.048 ± 0.012 | Significantly reduced contraction | [10] |

| Human Umbilical Vein Endothelial Cells | Resting | 0.54 | Basal isometric tension | [11] |

| Human Umbilical Vein Endothelial Cells | Thrombin (60 sec) | 1.61 | 2-2.5 fold increase in isometric tension | [11] |

| Bladder Smooth Muscle (Myl9-/-) | Carbachol (30 sec) | ~70% (of NM RLC) | Sustained contraction | [3] |

Key Experimental Protocols

In Vitro MLCK Activity Assay (Radiometric)

This protocol is a standard method for measuring the kinase activity of purified MLCK.[6]

Materials:

-

Purified MLCK

-

Purified Myosin Regulatory Light Chain (RLC) or a synthetic peptide substrate

-

Calmodulin (CaM)

-

Kinase Buffer (e.g., 50 mM MOPS pH 7.2, 10 mM MgCl2, 1 mM CaCl2, 1 mg/mL BSA, 1 mM DTT)

-

[γ-32P]ATP

-

Phosphocellulose paper discs

-

75 mM Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CaM, and RLC.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper discs and immediately immersing them in 75 mM phosphoric acid.

-

Wash the discs extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity on the discs using a scintillation counter.

-

Calculate the specific activity of MLCK (e.g., in pmol of phosphate transferred per minute per mg of enzyme).

Measurement of RLC Phosphorylation in Tissue Samples

This protocol allows for the quantification of the extent of RLC phosphorylation in response to stimuli.[10][12]

Materials:

-

Tissue samples (e.g., smooth muscle strips)

-

Liquid nitrogen

-

Tissue homogenization buffer (containing phosphatase and protease inhibitors)

-

Urea-glycerol polyacrylamide gels

-

SDS-PAGE equipment

-

Western blotting apparatus and reagents

-

Antibodies against RLC (to detect total RLC) and phospho-RLC (Ser19)

Procedure:

-

Stimulate tissue samples as required and rapidly freeze them in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

Separate proteins by urea-glycerol PAGE, which separates phosphorylated and unphosphorylated forms of RLC based on charge.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with antibodies specific for total RLC and phospho-RLC.

-

Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.

-

Quantify the band intensities for phosphorylated and total RLC using densitometry.

-

Express RLC phosphorylation as the ratio of phosphorylated RLC to total RLC.

In Vitro Smooth Muscle Contraction Assay

This method measures the contractile force generated by isolated smooth muscle tissue strips.[13]

Materials:

-

Isolated smooth muscle tissue strips (e.g., aortic or tracheal rings)

-

Organ bath system with force transducers

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2

-

Contractile agonists (e.g., KCl, phenylephrine, carbachol)

-

Data acquisition system

Procedure:

-

Dissect smooth muscle tissue into strips or rings and mount them in an organ bath filled with physiological salt solution maintained at 37°C.

-

Connect one end of the tissue to a fixed support and the other to an isometric force transducer.

-

Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), periodically washing with fresh solution.

-

Induce contraction by adding a contractile agonist to the bath.

-

Record the isometric force generated by the tissue using the data acquisition system.

-

After the response has stabilized, wash the tissue with fresh solution to allow for relaxation.

-

The effects of MLCK inhibitors or other pharmacological agents can be assessed by pre-incubating the tissue with the compound before agonist stimulation.

Regulation and Broader Roles of MLCK

While the Ca2+/calmodulin axis is the primary activator of MLCK, its activity is further modulated by other signaling pathways. For instance, phosphorylation of MLCK by other kinases, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), can decrease its affinity for the Ca2+/CaM complex, thereby providing a negative feedback mechanism.[14][15]

Furthermore, the overall contractile response is fine-tuned by pathways that regulate MLCP activity. A key mechanism is the RhoA/Rho-kinase (ROCK) pathway, which, when activated, phosphorylates the myosin-binding subunit of MLCP (MYPT1), inhibiting its phosphatase activity.[2][4] This leads to a state of "calcium sensitization," where increased contraction can be achieved at a given level of intracellular calcium and MLCK activity.[16]

Beyond smooth muscle contraction, MLCK plays a vital role in various non-muscle cell processes, including cell division, migration, and maintenance of endothelial barrier function.[2][7][17] Different isoforms of MLCK, arising from the same gene, exhibit distinct subcellular localizations and regulatory properties, contributing to their diverse functions in different cell types.[][19][20]

Conclusion

Myosin Light Chain Kinase is a cornerstone in the regulation of cellular contractility. Its activation by the Ca2+/calmodulin complex serves as a direct and potent mechanism to initiate force generation in smooth muscle and non-muscle cells. A comprehensive understanding of MLCK's function, regulation, and the intricate balance with MLCP is essential for research in physiology, cell biology, and for the development of therapeutic agents targeting diseases characterized by abnormal cell contraction, such as asthma, hypertension, and certain inflammatory conditions. The experimental approaches detailed in this guide provide a robust framework for investigating the multifaceted role of MLCK in cellular mechanics.

References

- 1. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Distinct Roles of Smooth Muscle and Non-muscle Myosin Light Chain-Mediated Smooth Muscle Contraction [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Insights into the MLCK Activation by CaM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 9. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]

- 10. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myosin light chain kinase-regulated endothelial cell contraction: the relationship between isometric tension, actin polymerization, and myosin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 14. Activation by Ca2+/calmodulin of an exogenous myosin light chain kinase in mouse arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calmodulin and the regulation of smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. Role of the short isoform of myosin light chain kinase in the contraction of cultured smooth muscle cells as examined by its down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

MLCK Peptide: A Technical Guide for Cytoskeletal Research

Abstract

Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of cytoskeletal dynamics, primarily through its phosphorylation of the regulatory light chain of myosin II, which initiates actomyosin contraction. This process is fundamental to a vast array of cellular functions, including muscle contraction, cell migration, cytokinesis, and the modulation of endothelial and epithelial barrier integrity. Synthetic peptides derived from MLCK's regulatory domains have emerged as indispensable tools for researchers, offering high specificity and potency in dissecting these complex cellular processes. This guide provides an in-depth overview of MLCK peptide inhibitors, their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their application in cytoskeletal research, aimed at researchers, scientists, and drug development professionals.

Introduction to Myosin Light Chain Kinase (MLCK)

Myosin Light Chain Kinase is a serine/threonine-specific protein kinase that is fundamentally regulated by calcium (Ca²⁺) and calmodulin (CaM).[1][2] Upon an increase in intracellular Ca²⁺, Ca²⁺ binds to CaM, inducing a conformational change that allows the Ca²⁺/CaM complex to bind to and activate MLCK.[2] Activated MLCK then phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20) at Serine 19.[2] This phosphorylation is a critical switch that enables the myosin head to interact with actin filaments, triggering the cross-bridge cycle that generates contractile force.[2]

Beyond its well-established kinase-dependent role in contractility, MLCK also exhibits kinase-independent functions. It can act as a cytoskeletal scaffolding protein, contributing to the linkage between the actin cytoskeleton and the extracellular matrix through integrins.[3] This dual functionality makes MLCK a complex and critical node in cellular mechanics and signaling.

MLCK Peptide Inhibitors: Mechanism of Action

MLCK peptide inhibitors are powerful tools designed to specifically interfere with MLCK activity. They are typically modeled after key regulatory sequences within the MLCK protein itself and function through distinct mechanisms.

-

Pseudosubstrate Inhibitors: The regulatory domain of MLCK contains a "pseudosubstrate" sequence that mimics the phosphorylation site on the myosin light chain but lacks a phosphorylatable serine.[4] In the inactive state, this sequence binds to the enzyme's active site, causing autoinhibition. Synthetic peptides based on this sequence, such as SM-1, act as competitive inhibitors by occupying the active site and preventing the binding of the true substrate, MLC20.[4][5]

-

Calmodulin-Binding Inhibitors: Other peptides, like RS-20, are patterned after the calmodulin-binding site of MLCK.[5] These peptides compete with MLCK for binding to the activated Ca²⁺/CaM complex. By sequestering Ca²⁺/CaM, they prevent the activation of MLCK, thereby inhibiting its downstream effects.[4][5]

-

Mixed-Mode Inhibitors: Some highly potent peptides, such as the widely used MLCK Inhibitor Peptide 18, exhibit a mixed mode of inhibition. Peptide 18 is competitive with respect to the peptide substrate (MLC20) and non-competitive or mixed with respect to ATP, making it a highly effective and selective inhibitor.

The following diagram illustrates the activation of MLCK and the points of intervention for different classes of peptide inhibitors.

Quantitative Data: Potency and Specificity

The efficacy of MLCK peptide inhibitors is determined by their inhibitory constants (Kᵢ) or the concentration required for 50% inhibition (IC₅₀). These peptides are often highly potent, with activities in the nanomolar to low micromolar range. Their specificity is also a key advantage; for example, MLCK Inhibitor Peptide 18 is highly selective for MLCK over other common kinases.[6][7]

| Peptide Inhibitor | Type | Target | Potency | Reference(s) |

| MLCK Inhibitor Peptide 18 | Pseudosubstrate Analog | MLCK | IC₅₀ = 50 nM; Kᵢ = 52 nM | [6] |

| MLCK 480-504 | Pseudosubstrate Analog | MLCK | IC₅₀ = 13 nM | [4] |

| Peptide 480-501 | Pseudosubstrate Analog | Ca²⁺/CaM-independent MLCK | Kᵢ = 25 nM | [8] |

| Peptide 483-498 | Pseudosubstrate Analog | Ca²⁺/CaM-independent MLCK | Kᵢ = 25 nM | [8] |

| MLCK 480-493 | Pseudosubstrate Analog | MLCK | IC₅₀ = 2 µM | [4] |

| MLCK 494-504 | Pseudosubstrate Analog | MLCK | IC₅₀ = 6 µM | [4] |

Applications in Cytoskeletal Research

MLCK peptide inhibitors are versatile tools used across various research domains:

-

Cell Contraction and Motility: They are used to confirm the role of MLCK in smooth muscle contraction and to study its more complex role in non-muscle cell migration, where it can both promote and inhibit movement depending on the cell type.[1][3][5]

-

Epithelial and Endothelial Barrier Function: MLCK is a key regulator of paracellular permeability. Peptides that inhibit MLCK can prevent or reverse the barrier disruption caused by inflammatory cytokines or pathogens, making them valuable for studying diseases like IBD and ARDS.[7][9]

-

Cell Adhesion and Survival: Research has shown that MLCK activity is necessary for integrin-mediated survival signals in certain epithelial cells.[10] Inhibitor peptides can be used to probe these pathways and induce apoptosis, providing insights into cancer biology.[10]

-

Dissecting Kinase-Dependent vs. Independent Roles: By comparing the effects of a kinase inhibitor with genetic knockouts or kinase-dead mutants, researchers can unravel the scaffolding functions of MLCK from its catalytic activity.[3]

Experimental Protocols

The following are generalized protocols for key experiments using MLCK peptide inhibitors. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.

Protocol 5.1: In Vitro MLCK Kinase Activity Assay

This protocol is adapted from commercially available luminescent kinase assays (e.g., ADP-Glo™).[11]

-

Reagent Preparation: Dilute recombinant active MLCK enzyme, MLC peptide substrate (e.g., MRCL3 peptide), ATP, and the MLCK peptide inhibitor to desired concentrations in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Reaction Setup: In a 384-well plate, add 2 µL of the peptide inhibitor (or vehicle control) and 2 µL of enzyme. Incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Readout: Measure luminescence using a plate reader. A lower signal in the presence of the inhibitor indicates successful inhibition of MLCK activity.

Protocol 5.2: Assessing Cytoskeletal Changes via Immunofluorescence

-

Cell Culture: Grow cells (e.g., endothelial or epithelial cells) on glass coverslips to sub-confluent monolayers.

-

Treatment: Pre-incubate cells with the desired concentration of a cell-permeable MLCK peptide inhibitor (e.g., 10-20 µM Peptide 18) for 1-2 hours.

-

Stimulation (Optional): Treat cells with a stimulus known to induce cytoskeletal changes (e.g., thrombin, TNF-α) for an appropriate duration (e.g., 15-30 minutes). Include vehicle-treated and unstimulated controls.

-

Fixation: Wash cells with PBS and fix with 3-4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Staining: Incubate with a primary antibody against phospho-myosin light chain 2 (Ser19) overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody and a fluorescent phalloidin conjugate (to stain F-actin) for 1 hour at room temperature.

-

Mounting and Imaging: Wash, mount the coverslips on slides with an antifade mounting medium containing DAPI (to stain nuclei), and image using a fluorescence or confocal microscope. Analyze changes in stress fiber formation, cell morphology, and p-MLC localization.

Protocol 5.3: Measurement of Epithelial Barrier Function (TEER)

-

Cell Culture: Seed epithelial cells (e.g., Caco-2) on permeable Transwell® inserts and grow until they form a confluent monolayer with high transepithelial electrical resistance (TEER), typically >300 Ω·cm².

-

Baseline Measurement: Measure the baseline TEER of the monolayers using an epithelial voltohmmeter.

-

Treatment: Add the MLCK peptide inhibitor to the basolateral and/or apical compartment 1-2 hours prior to the barrier-disrupting stimulus.

-

Barrier Disruption: Add a stimulus such as TNF-α and IFN-γ to the basolateral medium to induce a drop in barrier function.[7]

-

Monitoring: Measure TEER at regular intervals (e.g., every 4, 8, 12, and 24 hours) to monitor the effect of the MLCK inhibitor on preventing or restoring barrier function compared to controls.

Advanced Concepts: Kinase-Dependent vs. Independent Roles

A key area of modern cytoskeletal research is distinguishing between MLCK's enzymatic and structural roles. While peptide inhibitors are excellent for blocking kinase activity, they may not affect its scaffolding function. Some studies suggest that in cell migration, MLCK's kinase activity is not required; instead, its physical presence helps maintain membrane tension and limit protrusions.[3] Deletion of MLCK in these cells leads to accelerated migration, an effect that can be rescued by a kinase-dead version of MLCK.[3] This highlights the importance of using multiple tools—inhibitors, genetic knockouts, and kinase-dead mutants—to fully elucidate MLCK's function.

Conclusion

MLCK peptide inhibitors are specific, potent, and versatile molecular probes that have become central to cytoskeletal research. They allow for the acute and reversible inhibition of MLCK's kinase activity, enabling detailed investigation of its role in a multitude of cellular functions. By combining the use of these peptides with genetic and imaging techniques, researchers can continue to uncover the intricate ways in which MLCK governs cell structure, movement, and signaling, paving the way for new therapeutic strategies in inflammatory diseases, cancer, and beyond.

References

- 1. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 2. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 3. Myosin Light Chain Kinase (MLCK) Regulates Cell Migration in a Myosin Regulatory Light Chain Phosphorylation-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]